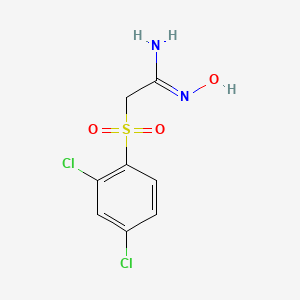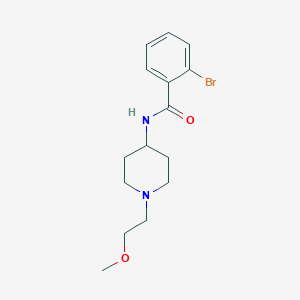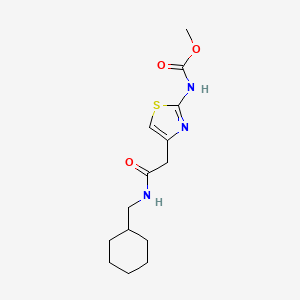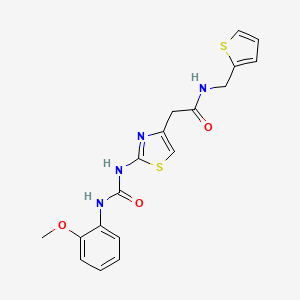
2,4-Dichlorobenzenesulphonylacetamide oxime, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobenzenesulphonylacetamide oxime, 98% is a chemical compound used in various scientific research and experiments .
Synthesis Analysis
Oxime esters, such as 2,4-Dichlorobenzenesulphonylacetamide oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry. They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzenesulphonylacetamide oxime, 98% includes a 2,4-dichlorophenylsulfonyl group attached to an ethanimidamide group with an N-hydroxy- group .Chemical Reactions Analysis
Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichlorobenzenesulphonylacetamide oxime, 98% can be found in various chemical databases .Applications De Recherche Scientifique
Nucleophilic Properties and Reactivity 2,4-Dichlorobenzenesulphonylacetamide oxime, as part of the oxime class, participates in nucleophilic addition reactions. Research by Bolotin et al. (2016) explores the nucleophilicity of various oximes, including amidoximes and ketoximes, through their reactions with nitrilium closo-decaborate clusters. This study demonstrates the significant reactivity of oximes, including those structurally related to 2,4-dichlorobenzenesulphonylacetamide oxime, towards electrophilic species, which could be harnessed in catalysis and organic synthesis processes (Bolotin et al., 2016).
Environmental Degradation of Pollutants A study on the electrooxidation and Oxone process for degrading 2,4-Dichlorophenoxyacetic acid highlights the potential of oxime-related compounds in enhancing environmental remediation techniques. Although the research specifically targets a different compound, the underlying chemical principles suggest that 2,4-dichlorobenzenesulphonylacetamide oxime could play a role in similar oxidative degradation processes, thereby contributing to the removal of hazardous substances from water sources (Jaafarzadeh et al., 2018).
Herbicide Action Mechanism Insight The mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound related to the chemical family of oximes, has been extensively studied to understand its herbicidal effects. While not directly examining 2,4-dichlorobenzenesulphonylacetamide oxime, this research into 2,4-D's action mechanism could provide insights into how structurally related oxime compounds might interact with biological systems, offering potential applications in agriculture and pest management (Song, 2014).
Biodegradability Improvement in Wastewater Treatment The combination of electrochemical processes and moving bed biofilm reactors (MBBR) for treating 2,4-D herbicide in wastewater demonstrates the potential of integrating chemical and biological methods for environmental management. This suggests that 2,4-dichlorobenzenesulphonylacetamide oxime could be explored for its efficacy in similar hybrid systems, potentially enhancing the biodegradability and removal efficiency of recalcitrant pollutants in wastewater treatments (Dargahi et al., 2021).
Mécanisme D'action
Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonyl-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-5-1-2-7(6(10)3-5)16(14,15)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYLKQVREYSYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)

![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)

![Butyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2670437.png)


![1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670443.png)



![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2670448.png)
![4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2670449.png)